3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
Overview
Description
3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a piperidine ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves the formation of the benzamide moiety through a coupling reaction between the piperidine derivative and a benzoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects . Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but lacks the methyl group at the 3-position.
3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamoyl}benzamide: Similar structure but lacks the thioyl group.
Uniqueness
3-methyl-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of both the nitro group and the piperidine ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-4-nitro-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-13-15(9-10-17(14)24(26)27)19(25)22-20(28)21-16-7-3-4-8-18(16)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,21,22,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDDJLBFZDZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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